molecular formula C19H15N3O2 B3010075 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034332-81-3

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B3010075
CAS No.: 2034332-81-3
M. Wt: 317.348
InChI Key: HLVMFYYHDCYEJN-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simple starting materials. One common approach is the use of a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method allows for the rapid and selective formation of the desired product with minimal purification steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of furan, pyridine, and indole moieties, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(16-11-21-18-4-2-1-3-15(16)18)22-10-13-5-6-17(20-9-13)14-7-8-24-12-14/h1-9,11-12,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVMFYYHDCYEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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